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Compound of Interest

Compound Name: 2-Isopropyl-4-methyl-1H-imidazole

Cat. No.: B3132616 Get Quote

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous

biomolecules and therapeutic agents.[1][2][3] Its five-membered aromatic structure, containing

two nitrogen atoms, imparts a unique combination of high stability, hydrogen bonding capability,

and coordination affinity for metal ions, making it a versatile building block in drug design.[1][2]

Derivatives of imidazole are integral to a wide array of anticancer, antifungal, and antiparasitic

agents, often functioning by inhibiting key enzymes or modulating receptor activity.[1][3][4][5]

2-Isopropyl-4-methyl-1H-imidazole is a specific derivative that combines the foundational

imidazole core with alkyl substituents that modulate its lipophilicity and steric profile.

Understanding the precise physicochemical properties of this molecule is paramount for its

effective application in drug discovery and development. These properties govern critical

aspects of its behavior, from solubility and membrane permeability to target binding and

metabolic stability. This guide provides a comprehensive analysis of its core physicochemical

characteristics, outlines detailed protocols for their experimental determination, and discusses

their implications for research and development.

Molecular and Structural Properties
Accurate identification and structural characterization are the foundation of all subsequent

physicochemical analysis. 2-Isopropyl-4-methyl-1H-imidazole is a light yellow solid at room

temperature.[6]
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Property Value Source

IUPAC Name
2-isopropyl-4-methyl-1H-

imidazole
-

Synonyms
2-Isopropyl-5-methyl-1H-

imidazole
[7]

CAS Number 37455-58-6 [6]

Molecular Formula C₇H₁₂N₂ [7]

Molecular Weight 124.18 g/mol [7]

Canonical SMILES CC1=CN=C(N1)C(C)C -

Ionization Constant (pKa): The Key to pH-Dependent
Behavior
The pKa value dictates the extent of ionization of a molecule at a given pH. For an imidazole

derivative, the pKa of the conjugate acid determines the charge state of the molecule in

different physiological environments, which profoundly impacts solubility, absorption,

distribution, and the ability to interact with biological targets. The imidazole ring is basic, and its

pKa is a critical parameter for any drug development program.

While a specific experimental pKa for 2-isopropyl-4-methyl-1H-imidazole is not readily

available in the cited literature, its determination is a critical first step in characterization. The

following protocols outline established methods for this purpose.

Experimental Protocol: pKa Determination by
Potentiometric Titration
This method, considered a high-precision technique, involves monitoring pH changes in a

solution of the compound upon the stepwise addition of a titrant (an acid or a base).[8][9] The

pKa is determined from the inflection point of the resulting titration curve.

Methodology:
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Preparation: Accurately weigh a sample of 2-isopropyl-4-methyl-1H-imidazole and

dissolve it in a known volume of deionized water or a suitable co-solvent system if aqueous

solubility is low. A concentration of at least 10⁻⁴ M is typically required.[9]

Titration Setup: Place the solution in a temperature-controlled beaker with a magnetic stirrer.

Calibrate a pH electrode and immerse it in the solution.

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise

increments using an automated titrator or a burette.

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the

reading to stabilize.

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa

corresponds to the pH at the half-equivalence point. A more precise value can be obtained

from the inflection point of the curve, which is most clearly identified by plotting the first

derivative (ΔpH/ΔV) against the titrant volume.[9]

Experimental Protocol: pKa Determination by UV-Vis
Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the molecule have

distinct UV-Vis absorption spectra.[9] The change in absorbance at a specific wavelength is

measured as a function of pH.

Methodology:

Spectrum Scan: Record the UV-Vis absorption spectra of the compound in highly acidic

(e.g., pH 1) and highly basic (e.g., pH 12) solutions to identify the wavelengths of maximum

absorbance (λmax) for the fully protonated and deprotonated species.

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the

expected pKa range.[10]

Sample Preparation: Prepare solutions of the compound at a constant concentration in each

of the buffer solutions.
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Absorbance Measurement: Measure the absorbance of each solution at the chosen λmax.

Analysis: Plot the measured absorbance against the pH of the buffer solutions. This will

generate a sigmoidal curve. The inflection point of this curve corresponds to the pH where

the concentrations of the protonated and deprotonated species are equal, and thus, pH =

pKa.[8]

Workflow for Spectrophotometric pKa Determination

Caption: General workflow for determining pKa via UV-Vis spectrophotometry.

Lipophilicity (LogP): A Predictor of Membrane
Permeability
Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter

in drug development that describes a compound's distribution between an organic (lipid) and

an aqueous phase.[11] It heavily influences membrane permeability, protein binding, solubility,

and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A LogP

value that is too high can lead to poor aqueous solubility and high metabolic turnover, while a

value that is too low may hinder passage across biological membranes.[12]

For 2-isopropyl-4-methyl-1H-imidazole, a computationally predicted LogP value is available.

Parameter Value Method Source

XLogP3 1.6 Computed [7]

This moderate LogP value suggests a balanced character, potentially favorable for oral

bioavailability. However, experimental verification is essential.

Experimental Protocol: LogP Determination by the
Shake-Flask Method
The shake-flask method is the traditional and most widely accepted technique for determining

LogP.[8][11] It directly measures the partitioning of a solute between n-octanol and water.
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Methodology:

Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer, e.g.,

phosphate buffer at pH 7.4) with n-octanol by mixing them vigorously and allowing the layers

to separate for at least 24 hours.[13]

Sample Addition: Dissolve a known amount of 2-isopropyl-4-methyl-1H-imidazole in the

aqueous phase.

Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a

separatory funnel. Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the

compound to reach partitioning equilibrium.

Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly

separated. Centrifugation can be used to accelerate this process.

Concentration Analysis: Carefully withdraw a sample from each phase. Determine the

concentration of the compound in both the aqueous and n-octanol layers using a suitable

analytical technique, such as HPLC-UV.

Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

[14]

P = [Concentration in n-octanol] / [Concentration in aqueous phase]

LogP = log₁₀(P)

Workflow for Shake-Flask LogP Determination
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Prepare pre-saturated
n-octanol and water (pH 7.4)

Dissolve compound in
aqueous phase

Add equal volume of
n-octanol and shake vigorously

Allow phases to separate
(centrifuge if necessary)

Measure compound concentration
in each phase via HPLC

Calculate P = [Octanol]/[Aqueous]

Calculate LogP = log10(P)

Click to download full resolution via product page

Caption: Step-by-step workflow for the shake-flask LogP determination method.

Solubility: The Foundation of Bioavailability
Aqueous solubility is a fundamental property that affects the entire drug discovery and

development process.[15] Poor solubility can be a major obstacle to achieving adequate drug

absorption and bioavailability, making it a common reason for candidate attrition.
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While specific quantitative solubility data for 2-isopropyl-4-methyl-1H-imidazole was not

found, the "like dissolves like" principle suggests it will have moderate solubility in polar

solvents due to the imidazole core but limited solubility in water, which can be influenced by

pH.[16] The related compound 2-isopropylimidazole has a calculated water solubility (logS) of

-1.64 mol/L.[17]

Experimental Protocol: Thermodynamic Solubility
Determination
This method determines the equilibrium solubility of a compound by allowing an excess of the

solid to equilibrate with the solvent over time.[15]

Methodology:

Sample Preparation: Add an excess amount of solid 2-isopropyl-4-methyl-1H-imidazole to

a vial containing a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).

The presence of undissolved solid must be visible.[15]

Equilibration: Seal the vial and agitate it at a constant, controlled temperature for an

extended period (typically 24-72 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to

settle. A portion of the supernatant is then carefully removed and filtered (e.g., using a 0.45

µm syringe filter) or centrifuged to remove all solid particles.

Quantification: The concentration of the dissolved compound in the clear filtrate is

determined using a validated analytical method, such as HPLC-UV or LC-MS.

Result: The measured concentration represents the thermodynamic solubility of the

compound in that specific solvent at that temperature.

Physical and Spectral Properties
Melting and Boiling Points
These properties are indicators of purity and the physical state of the compound under different

conditions. As a solid, 2-isopropyl-4-methyl-1H-imidazole has a melting point above ambient
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temperature, though a specific value is not reported in the provided search results.

Spectral Data for Structural Confirmation
Spectroscopic data is essential for confirming the identity and structure of a synthesized

compound.

¹H NMR (400 MHz, CDCl₃): δ: 8.29 (br, 1H), 6.55 (s, 1H), 3.03-2.91 (m, 1H), 2.22 (s, 3H),

1.34 (s, 3H), 1.32 (s, 3H).[6] This spectrum is consistent with the proposed structure,

showing the imidazole proton, the isopropyl methine and methyl groups, and the methyl

group on the ring.

LC/MS (ESI) m/z: [M + 1]⁺ calcd. for C₇H₁₂N₂: 125.10; found: 125.1.[6] This mass

spectrometry result confirms the molecular weight of the compound.

Synthesis Overview
For context, 2-isopropyl-4-methyl-1H-imidazole can be synthesized via a one-pot reaction. A

common procedure involves reacting isobutyraldehyde and methylglyoxal with ammonium

hydroxide in ethanol. The mixture is heated, and after workup and purification by column

chromatography, the desired product is obtained as a light yellow solid.[6]

Conclusion
2-Isopropyl-4-methyl-1H-imidazole presents a molecular profile of significant interest for drug

discovery. Its computed LogP of 1.6 suggests a favorable balance between lipophilicity and

hydrophilicity, a key attribute for potential oral drug candidates. While experimental data for pKa

and solubility are pending, the established protocols detailed herein provide a clear roadmap

for their determination. The confirmed structure via NMR and MS provides a solid foundation

for further investigation. For researchers and drug development professionals, a thorough

experimental characterization of these core physicochemical properties is the critical next step

in unlocking the therapeutic potential of this promising imidazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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